molecular formula C14H12N4O2S2 B12807054 S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate CAS No. 50623-01-3

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate

Cat. No.: B12807054
CAS No.: 50623-01-3
M. Wt: 332.4 g/mol
InChI Key: HWMPKARRBLRUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is a chemical compound with the molecular formula C14H12N4O2S2 It is known for its unique structure, which includes a tetrazole ring and a sulfonothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethyl acetate . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted tetrazole compounds .

Scientific Research Applications

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The sulfonothioate group can undergo redox reactions, modulating the redox state of the cellular environment .

Comparison with Similar Compounds

Similar Compounds

  • S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate
  • 4-Phenyl-2-((1-phenyl-1H-tetraazol-5-yl)thio)quinoline
  • 1-Phenyl-1H-tetrazole-5-thiol

Uniqueness

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is unique due to its combination of a tetrazole ring and a sulfonothioate group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

50623-01-3

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylsulfanyl-1-phenyltetrazole

InChI

InChI=1S/C14H12N4O2S2/c1-11-7-9-13(10-8-11)22(19,20)21-14-15-16-17-18(14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

HWMPKARRBLRUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.